5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Description
5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a bromo-methylphenyl group and a diazinane-dione moiety
Properties
IUPAC Name |
5-[[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3S/c1-8-2-4-10(12(17)6-8)13-5-3-9(22-13)7-11-14(20)18-16(23)19-15(11)21/h2-7H,1H3,(H2,18,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIYMRRAYULCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the Suzuki-Miyaura cross-coupling reaction, where 2-bromo-5-nitrofuran is reacted with hydroxyphenyl boronic acids under microwave irradiation in the presence of Pd(PPh3)4 and K2CO3 . This is followed by further functionalization to introduce the diazinane-dione moiety.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group can yield aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential as antimicrobial agents. The furan ring is known for its biological activity, and modifications can enhance its efficacy against various pathogens .
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory and anticancer properties. The presence of the bromo-methylphenyl group and the diazinane-dione moiety can interact with biological targets in unique ways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes and receptors. The furan ring can participate in π-π interactions, while the bromo-methylphenyl group can form halogen bonds. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrofuran: A precursor in the synthesis of the target compound.
Furan-2-carboxylic acid: Another furan derivative with different functional groups.
Thiazolidinediones: Compounds with a similar diazinane-dione moiety but different substituents.
Uniqueness
The uniqueness of 5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its combination of a furan ring with a bromo-methylphenyl group and a diazinane-dione moiety. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
